Acetylcholine

α7 nAChR electrophysiology net charge analysis

Procure Acetylcholine (CAS 51-84-3) as your indispensable cholinergic reference standard. Unlike synthetic analogs (carbachol, bethanechol), only ACh delivers dual muscarinic/nicotinic agonism with native acetylcholinesterase susceptibility—critical for physiologically relevant receptor binding (EC₅₀ α4β2: 0.915 µM; α7: 40–50 µM), enzyme kinetics (Kₘ/Vₘₐₓ), and presynaptic M2 autoreceptor studies. Available as certified pharmaceutical secondary standard (traceable to USP 1008501 & Ph. Eur. Y0000002), free-flowing Redi-Dri™ (≥99% TLC), and Moligand™ grade—ensuring ISO 17034/ISO/IEC 17025 compliance for drug release testing, method validation, and electrophysiology.

Molecular Formula C7H16NO2+
Molecular Weight 146.21 g/mol
CAS No. 51-84-3
Cat. No. B1216132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcholine
CAS51-84-3
Synonyms2-(Acetyloxy)-N,N,N-trimethylethanaminium
Acetilcolina Cusi
Acetylcholine
Acetylcholine Bromide
Acetylcholine Chloride
Acetylcholine Fluoride
Acetylcholine Hydroxide
Acetylcholine Iodide
Acetylcholine L Tartrate
Acetylcholine L-Tartrate
Acetylcholine Perchlorate
Acetylcholine Picrate
Acetylcholine Picrate (1:1)
Acetylcholine Sulfate (1:1)
Bromide, Acetylcholine
Bromoacetylcholine
Chloroacetylcholine
Cusi, Acetilcolina
Fluoride, Acetylcholine
Hydroxide, Acetylcholine
Iodide, Acetylcholine
L-Tartrate, Acetylcholine
Miochol
Perchlorate, Acetylcholine
Molecular FormulaC7H16NO2+
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
InChIKeyOIPILFWXSMYKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcholine (CAS 51-84-3): Essential Reference Agonist for Cholinergic Receptor Research and Assay Standardization


Acetylcholine (ACh, CAS 51-84-3) is an endogenous quaternary ammonium ester neurotransmitter with the molecular formula C₇H₁₆NO₂⁺ and molar mass 146.21 g/mol [1]. It functions as a dual agonist at both muscarinic (M1–M5) and nicotinic acetylcholine receptors (nAChRs), mediating synaptic transmission throughout the central and peripheral nervous systems . In laboratory procurement contexts, ACh serves as the fundamental reference standard for cholinergic pharmacology assays, available in multiple commercial grades including certified pharmaceutical secondary standards (traceable to USP, Ph. Eur.), free-flowing Redi-Dri™ formulations (≥99% TLC purity), and Moligand™ grade (≥97% purity) for receptor studies . Unlike synthetic choline ester analogs, ACh is the endogenous ligand against which all comparative cholinergic agonist potency measurements are normalized, making it an indispensable calibration standard for any laboratory conducting receptor binding, electrophysiological, or functional assays involving cholinergic signaling pathways.

Why Acetylcholine Cannot Be Interchanged with Carbachol, Methacholine, or Bethanechol in Research Applications


Substituting acetylcholine with synthetic choline esters such as carbachol, methacholine, or bethanechol fundamentally alters the experimental pharmacology due to two critical and quantifiable differences: receptor subtype selectivity profiles and susceptibility to acetylcholinesterase (AChE)-mediated hydrolysis [1]. While acetylcholine activates both muscarinic and nicotinic receptor families with comparable potency, carbachol exhibits higher specificity for nicotinic receptors with comparatively lower muscarinic affinity, methacholine shows higher muscarinic activity with lower nicotinic activity, and bethanechol is exclusively muscarinic [2][3]. Equally important, acetylcholine is rapidly hydrolyzed by AChE (the endogenous regulatory mechanism), whereas carbachol is highly resistant to enzymatic hydrolysis and bethanechol is completely resistant, yielding dramatically prolonged duration of action that does not reflect physiological cholinergic signaling [4]. These differences render generic substitution scientifically invalid; any study requiring endogenous ligand response kinetics, physiological degradation timeframes, or dual-receptor activation profiles must use acetylcholine specifically.

Quantitative Comparative Evidence: Acetylcholine vs. Closest Analogs in Defined Experimental Systems


α7 Nicotinic Receptor Activation Potency: Acetylcholine vs. Choline (Fold Difference)

Acetylcholine activates α7 nicotinic acetylcholine receptors (α7 nAChRs) with approximately 10-fold higher potency than choline, its metabolic precursor and hydrolysis product [1]. This potency differential was established using net charge analysis to correct for rapid desensitization artifacts that confound peak current measurements. The EC₅₀ for choline-mediated α7 activation is approximately 400–500 µM, compared to the correspondingly lower EC₅₀ for ACh (reported in the same study as approximately 40–50 µM based on the stated 10-fold difference), positioning ACh as a substantially more potent agonist [2].

α7 nAChR electrophysiology net charge analysis agonist potency

Prejunctional Nicotinic Receptor Potency: Acetylcholine vs. DMPP, Nicotine, and Cytisine (Rank Order with EC₅₀)

In rat superior cervical ganglion (SCG) neurons, prejunctional nicotinic acetylcholine receptors that mediate [³H]-noradrenaline release exhibit a defined agonist potency rank order: DMPP > nicotine > cytisine > acetylcholine [1]. The EC₅₀ for acetylcholine at these prejunctional nAChRs was measured at 110 µM, while DMPP achieved EC₅₀ of 22 µM, representing a 5-fold potency difference [2]. Notably, somatic nAChRs in the same neuronal preparation displayed a different agonist rank order (cytisine > nicotine ≈ DMPP > ACh), demonstrating that ACh serves as a critical discriminator for identifying functionally distinct nAChR subpopulations based on differential agonist pharmacology [3].

prejunctional nAChR neurotransmitter release sympathetic neurons agonist rank order

α4β2 Nicotinic Receptor EC₅₀: Acetylcholine vs. Nicotine (Head-to-Head Paired Measurement)

In a standardized assay measuring activation of α4β2 nicotinic acetylcholine receptors, acetylcholine exhibited an average EC₅₀ of 0.915 µM (95% CI: 0.43–1.95 µM on Day 1; 0.92 µM, 0.41–2.09 µM on Day 2) [1]. In the same experimental system, (−)-nicotine yielded an average EC₅₀ of 0.815 µM (Day 1: 1.21 µM; Day 2: 0.42 µM), while the reference agonist epibatidine showed an average EC₅₀ of 0.14 µM [2]. The published reference value for acetylcholine at α4β2 nAChRs is 0.94 µM, consistent with the measured 0.915 µM average [3]. These data establish acetylcholine as a submicromolar-potency agonist at α4β2 receptors, with potency comparable to nicotine under these assay conditions.

α4β2 nAChR EC₅₀ determination agonist potency receptor pharmacology

Muscarinic M2 Receptor-Mediated Autoreceptor Function: Acetylcholine vs. Carbachol (ED₅₀ <10 µM for Both)

In rat cortical synaptosomes, the muscarinic autoreceptors that modulate [³H]-acetylcholine release are of the M2 subtype and are activated by a defined panel of agonists including acetylcholine, carbachol, methacholine, oxotremorine, and bethanechol [1]. The ED₅₀ values for acetylcholine, carbachol, and oxotremorine were all measured at less than 10 µM, indicating that the high-affinity state of the M2 receptor is functional in this presynaptic preparation [2]. Notably, pilocarpine failed to activate these autoreceptors, demonstrating receptor subtype selectivity among muscarinic agonists [3]. Acetylcholine, as the endogenous ligand, serves as the gold-standard reference for confirming that observed modulatory effects are indeed mediated by physiologically relevant receptor conformations.

muscarinic M2 receptor autoreceptor synaptosome acetylcholine release modulation

Commercially Available Analytical Reference Standards: Traceability and Purity Specifications for Method Development

Acetylcholine chloride is available as a Pharmaceutical Secondary Standard (Certified Reference Material) traceable to USP 1008501 and Ph. Eur. Y0000002 primary standards . This grade is specifically qualified for HPLC and gas chromatography (GC) suitability and carries a melting point specification of 146–150 °C . For general research applications requiring high-purity material, the Redi-Dri™ formulation provides ≥99% purity (TLC) with free-flowing properties that prevent hygroscopic clumping—a critical handling advantage over non-formulated acetylcholine salts . The Moligand™ grade offers ≥97% purity and is specifically designated as an agonist for M1–M5 receptor studies, with storage conditions requiring protection from light and argon charging to maintain stability . Unlike carbachol or bethanechol reference standards, acetylcholine's commercial availability across multiple certified grades makes it the most extensively quality-controlled cholinergic agonist for analytical method development and validation.

pharmaceutical secondary standard certified reference material HPLC method development quality control

Nicotinic Receptor Binding Affinity: Acetylcholine vs. Choline (IC₅₀-Based Comparison)

In competitive radioligand binding assays using rat brain membranes, choline inhibited [³H]-nicotine binding with an IC₅₀ of 241 µmol/L, whereas acetylcholine was approximately 1000-fold more potent, exhibiting an IC₅₀ of approximately 0.24 µmol/L (calculated from the stated 1000-fold difference) [1]. In the same assay system, the acetylcholine analog deanol (dimethylaminoethanol) showed an IC₅₀ of approximately 723 µmol/L, approximately three-fold less potent than choline [2]. This dramatic 1000-fold potency differential between acetylcholine and choline at nicotinic binding sites quantifies the structural requirements for high-affinity nicotinic receptor interaction and establishes acetylcholine as the essential reference ligand for competitive binding studies.

nicotinic receptor binding radioligand displacement IC₅₀ binding affinity

Optimal Research and Industrial Application Scenarios for Acetylcholine (CAS 51-84-3) Based on Quantitative Differentiation Evidence


Electrophysiological Characterization of Nicotinic Acetylcholine Receptor Subtypes

Acetylcholine serves as the essential reference agonist for patch-clamp and two-electrode voltage-clamp studies characterizing nicotinic receptor pharmacology. Based on the quantitative evidence, ACh provides EC₅₀ values of 0.915 µM at α4β2 nAChRs [1] and approximately 40–50 µM at α7 nAChRs [2], and exhibits an EC₅₀ of 110 µM at prejunctional nAChRs in sympathetic neurons [3]. These well-defined potency values enable researchers to establish baseline agonist sensitivity for novel compounds and to discriminate between receptor subpopulations based on differential agonist pharmacology. Procurement of high-purity acetylcholine (≥99% TLC grade, Redi-Dri™ formulation) is recommended for electrophysiology applications to avoid confounding effects from hydrolytic degradation products that may accumulate during extended recording sessions .

Analytical Method Development and Pharmacopeial Quality Control Testing

For pharmaceutical quality control laboratories developing HPLC, GC, or LC-MS methods for cholinergic drug analysis, acetylcholine chloride is available as a Pharmaceutical Secondary Standard (Certified Reference Material) with documented traceability to USP 1008501 and Ph. Eur. Y0000002 primary standards . This certified grade meets ISO 17034 and ISO/IEC 17025 requirements for use in drug release testing, method validation, and system suitability testing. The availability of acetylcholine in multiple certified analytical formats—including pharmaceutical secondary standard grade and Redi-Dri™ free-flowing powder—provides method development flexibility not equivalently available for carbachol or bethanechol reference standards . Laboratories requiring regulatory-compliant reference materials should prioritize procurement of the certified pharmaceutical secondary standard grade.

Presynaptic Muscarinic M2 Autoreceptor Functional Studies

In studies characterizing presynaptic modulation of neurotransmitter release via muscarinic autoreceptors, acetylcholine—as the endogenous ligand—provides the physiologically relevant reference for M2 receptor activation with an ED₅₀ of <10 µM in rat cortical synaptosomes [4]. This low micromolar potency establishes the sensitivity threshold for functional M2 autoreceptor responses and enables researchers to confirm that observed modulatory effects occur at concentrations consistent with endogenous signaling. While carbachol shows comparable ED₅₀ (<10 µM) in this assay system, its resistance to acetylcholinesterase hydrolysis renders it unsuitable for experiments requiring physiological degradation kinetics [5]. Researchers should select acetylcholine when the experimental objective includes assessing time-dependent recovery from receptor activation or when the study aims to model endogenous cholinergic feedback inhibition.

Calibration of Cholinesterase Activity Assays and Enzyme Kinetics Studies

Acetylcholine is the natural substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it the essential calibration standard for enzyme activity assays. Unlike carbachol (which is highly resistant to AChE hydrolysis) and bethanechol (which is completely resistant), acetylcholine undergoes rapid enzymatic hydrolysis, enabling researchers to measure true enzyme kinetic parameters (Kₘ, Vₘₐₓ) under physiologically relevant conditions [6]. For high-throughput cholinesterase inhibitor screening programs, procurement of acetylcholine in free-flowing Redi-Dri™ format (≥99% TLC purity) ensures consistent substrate concentration across multiple assay plates without hygroscopic clumping artifacts . This application scenario leverages acetylcholine's unique property as the only choline ester that accurately reflects endogenous substrate specificity for both AChE and BuChE.

Quote Request

Request a Quote for Acetylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.